2-(3-cyclopropyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid
Description
This compound belongs to the 1,2,4-triazol-5-one class, characterized by a fused triazole ring system with a ketone group at position 3. Its structure includes a cyclopropyl substituent at position 3, a methyl group at position 4, and an acetic acid moiety linked to the triazole ring (Figure 1). The cyclopropyl group enhances metabolic stability, while the acetic acid moiety contributes to polarity, influencing solubility and bioavailability .
Properties
IUPAC Name |
2-(3-cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-10-7(5-2-3-5)9-11(8(10)14)4-6(12)13/h5H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDUWKVNLWKEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclopropylamine with a suitable acylating agent to form an intermediate, which is then cyclized to produce the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
2-(3-cyclopropyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Key structural variations among analogues include substituents at positions 3 and 4 of the triazolone ring and the functional group attached to the acetic acid moiety.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
- Cyclopropyl vs.
- Methyl vs. Phenyl (R4): The methyl group at R4 (target compound) offers less electron-withdrawing effects than phenyl substituents (e.g., ’s hybrid), which may influence ring stability and intermolecular interactions .
- Acetic Acid vs. Ester/Sulfanyl: The acetic acid moiety enhances water solubility, whereas ester derivatives () act as prodrugs, improving oral absorption.
Crystallographic and Computational Studies
The SHELX software suite () and ORTEP () are widely used for crystal structure determination.
Biological Activity
2-(3-Cyclopropyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid (CAS Number: 2241128-90-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of 197.19 g/mol. Its structure includes a triazole ring which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O₃ |
| Molecular Weight | 197.19 g/mol |
| CAS Number | 2241128-90-3 |
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. In vitro evaluations against various cancer cell lines have shown promising results:
-
Cell Lines Tested :
- Human breast carcinoma (MCF-7)
- Colon carcinoma (SW480)
- Lung carcinoma (A549)
-
Results :
- The compound exhibited significant cytotoxicity in the micromolar range.
- Flow cytometry assays indicated that it induces apoptosis in cancer cells through the activation of caspase pathways.
The mechanisms underlying the anticancer activity of this compound appear to involve:
- Apoptosis Induction : The compound activates apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in treated cells, thereby inhibiting proliferation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole ring and cyclopropyl group significantly influence biological activity. For example:
- Substituents at specific positions on the triazole ring enhance potency.
Case Studies
A notable case study involved synthesizing derivatives of this compound and evaluating their biological activities:
Study Findings
In a comparative study:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 2-(3-Cyclopropyl... | 10.38 | Apoptosis via caspase activation |
| Doxorubicin | 12.50 | Standard chemotherapeutic agent |
The compound demonstrated greater efficacy than doxorubicin in specific cancer cell lines, suggesting its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
